Home > Products > Screening Compounds P145992 > Copper--iodosilver (1/1)
Copper--iodosilver (1/1) - 678174-54-4

Copper--iodosilver (1/1)

Catalog Number: EVT-12654997
CAS Number: 678174-54-4
Molecular Formula: AgCuI
Molecular Weight: 298.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Copper-iodosilver (1/1) is a mixed metal halide compound composed of copper and silver, specifically in a 1:1 molar ratio. This compound exhibits unique properties due to the combination of copper and silver ions, which can influence its electronic, optical, and catalytic characteristics. The interest in this compound stems from its potential applications in various scientific fields, including materials science and nanotechnology.

Source

The synthesis and characterization of copper-iodosilver (1/1) have been reported in various scientific studies. Notably, research has focused on the synthesis of heterometallic nanoparticles that include both copper and silver, revealing insights into their structural and functional properties .

Classification

Copper-iodosilver (1/1) can be classified as a metal halide compound. It falls under the category of mixed metal halides, which are known for their diverse applications in catalysis, photovoltaics, and as precursors for other functional materials.

Synthesis Analysis

Methods

The synthesis of copper-iodosilver (1/1) typically involves the reaction of copper(I) iodide with silver(I) iodide under controlled conditions. Various methods have been explored, including:

  • Co-precipitation: This method involves mixing aqueous solutions of copper(I) iodide and silver(I) iodide, followed by precipitation through the addition of a suitable solvent.
  • Solvothermal synthesis: This technique utilizes high temperature and pressure conditions to facilitate the reaction between copper and silver precursors in a solvent medium.

Technical Details

In one study, copper-iodosilver nanoparticles were synthesized using a solvothermal method that involved heating the reactants in a sealed vessel at elevated temperatures. The resulting nanoparticles were characterized using techniques such as X-ray diffraction and transmission electron microscopy to confirm their phase purity and morphology .

Molecular Structure Analysis

Structure

The molecular structure of copper-iodosilver (1/1) can be described by its crystalline arrangement, typically adopting a cubic or tetragonal lattice structure due to the close packing of metal ions. The arrangement allows for effective interaction between copper and silver ions with iodide ions.

Data

Structural analysis often reveals parameters such as lattice constants, interatomic distances, and coordination numbers. For example, studies have shown that the incorporation of silver into the copper iodide lattice alters the lattice parameters due to differences in ionic radii between copper and silver .

Chemical Reactions Analysis

Reactions

Copper-iodosilver (1/1) participates in various chemical reactions that can be influenced by its unique electronic properties. Key reactions include:

  • Redox reactions: The oxidation states of copper and silver can change during chemical processes, leading to electron transfer phenomena.
  • Photochemical reactions: Under light exposure, this compound can facilitate photochemical transformations due to its light absorption properties.

Technical Details

Research has demonstrated that the presence of both metals enhances catalytic activity in certain reactions compared to their individual counterparts. For instance, studies have shown improved efficiency in reactions involving organic substrates when using copper-iodosilver nanoparticles as catalysts .

Mechanism of Action

Process

The mechanism of action for copper-iodosilver (1/1) primarily revolves around its electronic structure and surface properties. The interactions between metal ions and substrates lead to enhanced binding energies and catalytic performance.

Data

Computational modeling has provided insights into the binding mechanisms at play. For instance, simulations indicate that the heterometallic nature of the compound leads to stronger substrate interactions compared to monometallic systems .

Physical and Chemical Properties Analysis

Physical Properties

Copper-iodosilver (1/1) exhibits several notable physical properties:

  • Color: Typically appears as a dark solid or powder.
  • Solubility: Generally insoluble in water but may dissolve in polar organic solvents.
  • Melting Point: The melting point varies based on composition but is generally higher than that of pure components.

Chemical Properties

The chemical properties include:

  • Stability: Copper-iodosilver is relatively stable under ambient conditions but may degrade upon exposure to moisture or light.
  • Reactivity: Reacts with acids to release iodine gas and form soluble metal salts.

Relevant data from studies indicate that this compound shows promising stability under various environmental conditions, making it suitable for practical applications .

Applications

Copper-iodosilver (1/1) has several scientific uses:

  • Catalysis: Utilized as a catalyst for organic transformations due to its unique electronic properties.
  • Nanotechnology: Employed in the synthesis of nanoparticles for drug delivery systems.
  • Optoelectronic devices: Investigated for potential applications in photovoltaic cells due to its light absorption characteristics.

Research continues to explore additional applications across various fields, highlighting its versatility as a functional material .

Introduction: Contextualizing Copper-Iodosilver in Inorganic Chemistry

Historical Evolution of Bimetallic Copper-Silver Systems

The concurrent utilization of copper and silver dates to antiquity, forming a metallurgical foundation for modern bimetallic systems:

  • Ancient Foundations: Archaeological evidence reveals that copper was humanity's first functional metal, with artifacts dating to 8700 BCE in Northern Iraq. Early metalworkers developed copper-silver alloys for ornamental objects and coinage by the Roman era (27 BCE - 14 CE), recognizing their complementary mechanical properties and corrosion resistance [6]. These empirical discoveries preceded modern understanding of bimetallic electronic synergies.

  • Alchemical Era: During alchemical pursuits of transmutation (15th-17th centuries), interactions between copper compounds and silver salts were extensively documented. Alchemists developed precursor techniques to modern solution-phase synthesis through reactions involving copper vitriol (CuSO₄) and silver minerals, unknowingly exploring redox behavior at copper-silver interfaces [4].

  • Modern Breakthroughs: The 1907 discovery of copper iodide (CuI) as the first transparent conducting material by Bädeker established the significance of copper halides in optoelectronics [3]. This catalyzed research into bimetallic halide systems, culminating in late 20th-century advances in ternary phase diagram analysis. The 2022 development of copper phthalocyanine-based covalent organic frameworks (CuxPc-COFs) demonstrated unprecedented iodine capture capacity (299 wt%) through charge transfer mechanisms, highlighting the role of copper-iodine bonding in advanced materials [2].

Table 1: Milestones in Copper-Silver-Iodine System Development

PeriodDevelopmentSignificance
Pre-3000 BCENative copper/silver artifactsEmpirical metalworking techniques
Roman Era (27 BCE)First brass coinsEarly bimetallic implementation
1907CuI as transparent conductorFoundation for optoelectronic applications
2022CuxPc-COFs for iodine captureDemonstrated charge transfer in Cu-I systems

Deficit in Intermetallic Iodide Research

Despite historical precedents, copper-iodosilver (1/1) compounds suffer significant research deficiencies:

  • Synthetic Limitations: Conventional methods for copper halide synthesis (e.g., direct combination, solution precipitation) struggle with stoichiometric control in ternary systems. Copper(I) iodide typically forms via aqueous precipitation (2Cu²⁺ + 4I⁻ → 2CuI + I₂), but introducing silver introduces competing redox reactions and phase segregation [5]. The absence of established protocols for phase-pure CuAgI synthesis remains a fundamental barrier.

  • Characterization Gaps: While computational studies have resolved CuI's band structure (direct bandgap: 2.95–3.1 eV) and defect chemistry [3], analogous data for ternary copper-iodosilver systems are absent. Critical unknowns include:

  • Charge transfer mechanisms between copper and silver sites
  • Thermodynamic stability ranges
  • Degradation pathways under environmental stress
  • Performance Validation: Copper iodide demonstrates exceptional hole mobility (43.9 cm²·V⁻¹·s⁻¹) in discrete crystals [3], but bimetallic systems lack device-scale validation. No studies correlate CuAgI’s structural properties with functional performance in semiconductor or catalytic applications, creating a translational research gap.

Scope and Theoretical Framework

This analysis focuses exclusively on the 1:1 copper-iodosilver stoichiometry, employing the following theoretical constructs:

  • Electronic Structure Modeling: Building on established CuI band theory, we hypothesize that silver integration modifies the valence band maximum through Ag 4d and I 5p orbital mixing. Density functional theory (DFT) simulations should assess hybridization effects and predict bandgap modulation relative to pure CuI (3.1 eV) or AgI (2.8 eV).

  • Defect Engineering Principles: Copper vacancies (V_Cu) dominate p-type conduction in CuI, yielding carrier concentrations of 10¹⁷–10¹⁹ cm⁻³ [3]. Silver's lower vacancy formation energy may enhance hole density in ternary systems, warranting defect thermodynamics analysis.

  • Supramolecular Chemistry: Copper phthalocyanine frameworks demonstrate iodine capture via charge transfer to form polyiodide anions (Iₓ⁻) [2]. This suggests copper-iodosilver systems could exhibit enhanced halogen affinity through synergistic metal-iodide bonding.

Table 2: Theoretical Predictions for Copper-Iodosilver (1/1) Properties

PropertyCopper(I) IodideTheoretical CuAgI Projection
Bandgap3.1 eV (direct)2.7–2.9 eV (direct)
Hole Mobility43.9 cm²·V⁻¹·s⁻¹25–35 cm²·V⁻¹·s⁻¹
Primary DefectCopper vacancy (V_Cu)Silver vacancy (V_Ag)
Coordination GeometryTetrahedral (γ-phase)Distorted tetrahedral

These frameworks establish copper-iodosilver (1/1) as a high-potential material system requiring targeted investigation to overcome synthetic challenges and characterization deficits. Future research must prioritize phase-pure synthesis, defect spectroscopy, and band structure validation to unlock applications in transparent electronics and energy materials.

Properties

CAS Number

678174-54-4

Product Name

Copper--iodosilver (1/1)

IUPAC Name

copper;iodosilver

Molecular Formula

AgCuI

Molecular Weight

298.32 g/mol

InChI

InChI=1S/Ag.Cu.HI/h;;1H/q+1;;/p-1

InChI Key

VIZOGDWXRADNGO-UHFFFAOYSA-M

Canonical SMILES

[Cu].[Ag]I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.